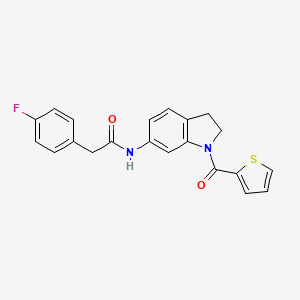
2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide
説明
2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
作用機序
2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide works by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of several downstream signaling pathways that are essential for the survival and proliferation of B-cells. By inhibiting BTK, 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide blocks these signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is highly selective for BTK, with minimal off-target effects on other kinases. 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been shown to reduce the levels of several key proteins involved in B-cell receptor signaling, including phosphorylated BTK, PLCγ2, and AKT.
実験室実験の利点と制限
One advantage of 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is its high selectivity for BTK, which makes it a useful tool for studying the role of BTK in B-cell signaling and the pathogenesis of B-cell malignancies. However, one limitation of 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is that it is not effective against all types of B-cell malignancies, and its efficacy may vary depending on the genetic and molecular characteristics of the tumor.
List of
将来の方向性
1. Combination therapy: 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax. Future studies could explore the potential of 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide in combination with other targeted therapies or chemotherapy agents.
2. Biomarker development: The identification of biomarkers that predict response to 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide could help to identify patients who are most likely to benefit from treatment.
3. Resistance mechanisms: The development of resistance to BTK inhibitors is a major challenge in the treatment of B-cell malignancies. Future studies could explore the mechanisms of resistance to 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide and identify strategies to overcome resistance.
4. Clinical trials: 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is currently being evaluated in clinical trials for the treatment of B-cell malignancies. Future studies could explore the efficacy of 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide in other types of cancer or autoimmune diseases.
5. Safety and toxicity: The long-term safety and toxicity of 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide are not yet fully understood. Future studies could evaluate the safety and toxicity of 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide in preclinical models and clinical trials.
科学的研究の応用
2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these studies, 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of B-cells. 2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
特性
IUPAC Name |
2-(4-fluorophenyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2S/c22-16-6-3-14(4-7-16)12-20(25)23-17-8-5-15-9-10-24(18(15)13-17)21(26)19-2-1-11-27-19/h1-8,11,13H,9-10,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIZMNQYNABYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





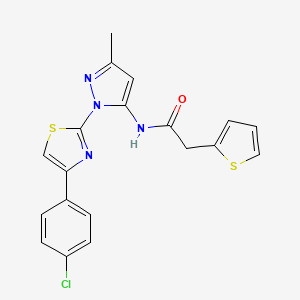
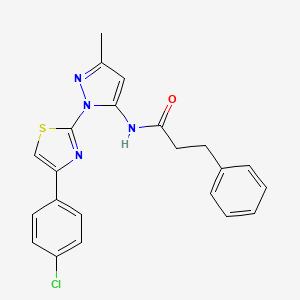



![(Z)-ethyl 2-(2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3396967.png)

![8-(Cyclopentanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3396981.png)
![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3396985.png)
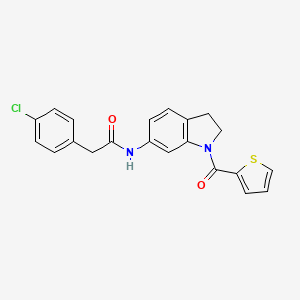
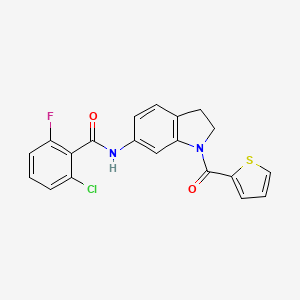
![N-(4-chlorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397012.png)